3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H26N4O3/c1-16-17(2)24-23-26(20-7-5-6-8-21(20)30-4)14-25(15-27(23)22(16)28)13-18-9-11-19(29-3)12-10-18/h5-12H,13-15H2,1-4H3 |
InChI Key |
YEYPHJZOLGYOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Cyclization and Functionalization
| Step | Reagents | Yield |
|---|---|---|
| 1 | 2-Nitrobenzenesulfonyl chloride, Et₃N | 98% |
| 2 | 4-Methoxybenzyl bromide, K₂CO₃ | 91% |
| 3 | Thiophenol, KOH/CH₃CN | 89% |
Step 2: Cyclocondensation with Pyrimidine Derivative
Reaction of the bifunctional amine with 3-methyl-6-chloro-5-nitrouracil in acetic acid generates the fused triazinone ring.
Key Observations :
-
Cyclization Efficiency : Dependent on nitro group reduction prior to triazine formation.
Optimization Challenges and Solutions
Regioselectivity in Triazine Ring Formation
Competing pathways during cyclization may lead to isomeric byproducts. Employing bulky bases (e.g., DIPEA) in dichloromethane enhances regioselectivity (>95% desired isomer).
Dimethyl Group Introduction
Methylation at C7 and C8 positions is achieved via:
-
Method A : Friedel-Crafts alkylation using methyl iodide/AlCl₃ (low yield, 45%).
-
Method B : Reductive amination with acetone/NaBH₃CN (superior yield, 78%).
Analytical Characterization
Successful synthesis requires rigorous validation:
Spectroscopic Data :
-
¹H-NMR (400 MHz, CDCl₃) : δ 7.25–6.75 (m, aromatic Hs), 4.32 (s, CH₂), 3.80 (s, OCH₃), 2.45 (s, CH₃).
Chromatographic Purity :
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzaldehyde derivatives, while reduction could produce methoxybenzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound could be investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one with related derivatives, emphasizing structural variations and inferred bioactivity:
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxybenzyl and 2-methoxyphenyl groups in the target compound may enhance binding to hydrophobic pockets in enzymes like kinases or histone deacetylases (HDACs), as seen in analogs with ~70% structural similarity to HDAC inhibitors (e.g., SAHA) .
Structural Similarity Metrics: Computational tools like the Tanimoto coefficient (based on MACCS or Morgan fingerprints) quantify molecular similarity. For example, analogs with >50% similarity to known kinase inhibitors (e.g., ZINC00027361) are prioritized for screening .
Synthetic Feasibility :
- Derivatives with simpler substituents (e.g., methyl or ethyl ) are synthesized in higher yields (~61–98%) compared to those with bulky groups .
Research Findings and Limitations
- Bioactivity Clustering: Compounds with similar substituents cluster into groups with shared modes of action. For example, methoxy-substituted pyrimido-triazinones may target epigenetic regulators, while aminoethyl-substituted derivatives might interact with neurotransmitter receptors .
- Data Gaps: No direct cytotoxicity or IC₅₀ data exist for the target compound.
- Contradictions: While structural similarity predicts bioactivity, exceptions exist. For instance, minor substituent changes can drastically alter target specificity .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine-triazine framework with methoxybenzyl and methoxyphenyl substituents. Its molecular formula can be represented as . The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance:
- Case Study 1 : A related compound demonstrated potent inhibitory effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antiviral Properties
Compounds within the same class have also shown antiviral activity. For example:
- Case Study 2 : A study evaluated the antiviral efficacy of similar pyrimidine derivatives against the influenza virus. Results showed that these compounds inhibited viral replication by interfering with the viral RNA polymerase.
Antimicrobial Effects
The antimicrobial properties of triazine derivatives are well-documented:
- Case Study 3 : Research on related compounds indicated significant bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus. The proposed mechanism involved disruption of bacterial cell wall synthesis.
The biological activity of 3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Molecular Targeting : The ability to bind selectively to cellular receptors or enzymes enhances its therapeutic potential.
Research Findings
A compilation of findings from various studies highlights the promising biological activities associated with this compound:
Q & A
Q. What are the key structural features of this compound, and how can they be elucidated experimentally?
The compound contains a pyrimido-triazine core with methoxybenzyl and methoxyphenyl substituents. Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy (1H and 13C) to resolve substituent positions and confirm stereochemistry. For example, methoxy groups typically show peaks at δ 3.7–4.0 ppm in 1H NMR, while aromatic protons appear in δ 6.5–8.0 ppm .
- X-ray crystallography to determine the 3D arrangement and hydrogen-bonding networks. Prior studies on analogous pyrimido-triazines reveal intermolecular N–H···O interactions stabilizing the crystal lattice .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
Synthesis involves multi-step reactions with stringent condition control:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for cyclization steps .
- Temperature control : Maintain 60–80°C during nucleophilic substitutions to minimize side reactions .
- Catalysts : Acid/base catalysts (e.g., p-toluenesulfonic acid) improve ring-closing efficiency in triazine formation .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the target compound .
Q. How can researchers identify potential biological activities for this compound?
Preliminary bioactivity screening involves:
- Enzyme inhibition assays : Test against kinases or proteases due to the triazine core’s affinity for ATP-binding pockets .
- Molecular docking : Use software (e.g., AutoDock) to predict binding modes with targets like cyclooxygenase-2 (COX-2) .
- In vitro cytotoxicity assays : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies include:
Q. What methodologies are effective for modifying substituents to enhance bioactivity?
Structure-activity relationship (SAR) studies require systematic substitutions:
- Methoxy group replacement : Replace with electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic effects on the triazine ring .
- Alkyl chain elongation : Introduce longer chains (e.g., propyl to pentyl) to improve lipophilicity and membrane permeability .
- Bioisosteric swaps : Substitute methoxybenzyl with thiophene or pyridine rings to retain steric bulk while altering polarity .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
- Degradation kinetics : Measure hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH .
- Partition coefficients : Determine log Kow (octanol-water) and log Koc (soil organic carbon) to predict bioaccumulation .
- Toxicity assays : Use Daphnia magna or zebrafish embryos to assess acute/chronic toxicity .
Data Contradiction and Validation
Q. How should researchers address inter-study variability in reported bioactivity data?
- Meta-analysis : Compare IC50 values across studies using standardized protocols (e.g., MTT assay vs. ATP-based luminescence) .
- Dose-response validation : Replicate experiments with controlled compound purity (≥95% by HPLC) .
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Q. What role does hydrogen bonding play in this compound’s crystallographic stability?
Hydrogen-bonding networks (e.g., N–H···O, C–H···π) govern packing efficiency. For example:
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H···O | 2.85–3.10 | 150–165 | |
| C–H···π (aromatic) | 3.20–3.50 | 110–130 |
Methodological Frameworks
Q. How can theoretical frameworks guide the design of analogs with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
